Cas no 2639441-59-9 (ethyl 5-chloro-1H,2H,3H-pyrrolo3,2-bpyridine-6-carboxylate)

Ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic compound featuring a fused pyrrolopyridine core with a chloro substituent at the 5-position and an ethyl ester group at the 6-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The chloro and ester functional groups offer reactive sites for further derivatization, enabling the synthesis of more complex molecules. Its rigid bicyclic framework may contribute to enhanced binding affinity in biologically active compounds. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light. Proper storage and handling are recommended to maintain stability.
ethyl 5-chloro-1H,2H,3H-pyrrolo3,2-bpyridine-6-carboxylate structure
2639441-59-9 structure
Product name:ethyl 5-chloro-1H,2H,3H-pyrrolo3,2-bpyridine-6-carboxylate
CAS No:2639441-59-9
MF:C10H11ClN2O2
Molecular Weight:226.659541368484
CID:5641186
PubChem ID:165902333

ethyl 5-chloro-1H,2H,3H-pyrrolo3,2-bpyridine-6-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-27782711
    • ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate
    • 2639441-59-9
    • ethyl 5-chloro-1H,2H,3H-pyrrolo3,2-bpyridine-6-carboxylate
    • インチ: 1S/C10H11ClN2O2/c1-2-15-10(14)6-5-8-7(3-4-12-8)13-9(6)11/h5,12H,2-4H2,1H3
    • InChIKey: QNHHHJGTYRIYJQ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)OCC)C=C2C(CCN2)=N1

計算された属性

  • 精确分子量: 226.0509053g/mol
  • 同位素质量: 226.0509053g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 250
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 51.2Ų

ethyl 5-chloro-1H,2H,3H-pyrrolo3,2-bpyridine-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27782711-1g
ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate
2639441-59-9
1g
$2921.0 2023-09-09
Enamine
EN300-27782711-5.0g
ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate
2639441-59-9 95.0%
5.0g
$8470.0 2025-03-19
Enamine
EN300-27782711-10.0g
ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate
2639441-59-9 95.0%
10.0g
$12560.0 2025-03-19
Enamine
EN300-27782711-0.05g
ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate
2639441-59-9 95.0%
0.05g
$2454.0 2025-03-19
Enamine
EN300-27782711-0.25g
ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate
2639441-59-9 95.0%
0.25g
$2687.0 2025-03-19
Enamine
EN300-27782711-1.0g
ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate
2639441-59-9 95.0%
1.0g
$2921.0 2025-03-19
Enamine
EN300-27782711-2.5g
ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate
2639441-59-9 95.0%
2.5g
$5724.0 2025-03-19
Enamine
EN300-27782711-0.5g
ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate
2639441-59-9 95.0%
0.5g
$2804.0 2025-03-19
Enamine
EN300-27782711-0.1g
ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate
2639441-59-9 95.0%
0.1g
$2571.0 2025-03-19
Enamine
EN300-27782711-10g
ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate
2639441-59-9
10g
$12560.0 2023-09-09

ethyl 5-chloro-1H,2H,3H-pyrrolo3,2-bpyridine-6-carboxylate 関連文献

ethyl 5-chloro-1H,2H,3H-pyrrolo3,2-bpyridine-6-carboxylateに関する追加情報

Introduction to Ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-bpyridine-6-carboxylate] (CAS No. 2639441-59-9)

Ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-bpyridine-6-carboxylate] (CAS No. 2639441-59-9) is a significant compound in the field of pharmaceutical chemistry, showcasing a unique structural framework that has garnered considerable attention from researchers. This compound belongs to the class of pyrrole derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of both chloro and carboxylate functional groups in its molecular structure contributes to its versatility, making it a valuable scaffold for further chemical modifications and drug development.

The< strong>Ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-bpyridine-6-carboxylate] molecule exhibits a fused heterocyclic system consisting of a pyrrole ring and a pyridine ring, which is a common motif in many bioactive molecules. This particular arrangement allows for multiple interactions with biological targets, including enzymes and receptors. The< strong>5-chloro substituent at the 5-position of the pyrrole ring enhances the electrophilicity of the molecule, making it more susceptible to nucleophilic attack during synthetic modifications. On the other hand, the< strong>carboxylate group at the 6-position provides a site for further functionalization via esterification or amidation reactions.

In recent years, there has been growing interest in exploring the pharmacological potential of< strong>Ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-bpyridine-6-carboxylate]. Researchers have been investigating its effects on various biological pathways, particularly those related to inflammation and cancer. Preliminary studies have suggested that this compound may exhibit anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK. Additionally, its ability to interact with DNA-binding proteins has raised hopes for its potential use in oncology research.

The< strong>Ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-bpyridine-6-carboxylate] derivative has also been explored in the context of drug delivery systems. Its structural features make it an excellent candidate for designing prodrugs or conjugates that can enhance bioavailability and target specificity. For instance, linking this compound to polyethylene glycol (PEG) chains can improve its solubility and prolong its circulation time in vivo. Such modifications are crucial for developing more effective therapeutic agents that can reach their targets with minimal side effects.

The synthesis of< strong>Ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-bpyridine-6-carboxylate] involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by chlorination and esterification steps. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce additional functional groups into the molecule. These synthetic strategies highlight the compound's importance as a building block for more complex pharmaceutical intermediates.

The pharmacokinetic properties of< strong>Ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-bpyridine-6-carboxylate] are another area of active investigation. Studies have shown that it exhibits moderate oral bioavailability and a reasonable half-life in animal models. This makes it a promising candidate for further development into an oral therapeutic agent. However, additional research is needed to fully understand its metabolic pathways and potential drug-drug interactions.

In conclusion,< strong>Ethyl 5-chloro-1H,2H,3H-pyrrolo[3,2-bpyridine-6-carboxylate] (CAS No. 2639441-59-9) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive scaffold for drug development. As our understanding of its pharmacological properties continues to grow, so does the likelihood of discovering new therapeutic applications for this remarkable molecule.

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